molecular formula C15H22N4O4 B6281521 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid CAS No. 1695643-91-4

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid

Cat. No.: B6281521
CAS No.: 1695643-91-4
M. Wt: 322.36 g/mol
InChI Key: UVKMMIWKJWHHFI-UHFFFAOYSA-N
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Description

5-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a pyrazine core substituted with a 1,4-diazepane ring bearing a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its structure combines rigidity from the pyrazine ring with conformational flexibility from the seven-membered diazepane ring, making it a versatile intermediate in pharmaceutical synthesis, particularly for anti-tubercular agents . The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization .

Properties

CAS No.

1695643-91-4

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)19-6-4-5-18(7-8-19)12-10-16-11(9-17-12)13(20)21/h9-10H,4-8H2,1-3H3,(H,20,21)

InChI Key

UVKMMIWKJWHHFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(N=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This approach allows for more efficient and sustainable synthesis processes .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeted Protein Degradation (TPD)
One of the prominent applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of rigid linkers like 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid enhances the structural integrity and efficacy of these compounds. By facilitating optimal ternary complex formation, this compound can improve the drug-like properties and specificity of PROTACs, making them more effective in targeting disease-associated proteins .

Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can lead to the development of new pharmacophores. For instance, derivatives of this compound have been explored for their potential anti-cancer activities and as inhibitors of specific enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on PROTAC Development : Research demonstrated that incorporating this compound as a linker significantly improved the degradation efficiency of target proteins in cancer cell lines. The study reported enhanced selectivity and reduced off-target effects compared to traditional small molecule inhibitors .
  • Synthesis of Antiviral Agents : A recent investigation focused on modifying this compound to create analogs with antiviral properties. The derivatives exhibited promising activity against viral targets, showcasing the potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to interact with enzymes and proteins without undergoing premature reactions. The pyrazine ring can participate in various biochemical pathways, influencing the activity of target molecules .

Comparison with Similar Compounds

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic Acid

  • Structure : Replaces the 1,4-diazepane ring with a six-membered piperazine ring.
  • Synthesis: Piperazine derivatives are synthesized via similar Boc-protection strategies but require fewer steps due to the smaller ring’s stability . Applications: Used in anti-tubercular drug candidates but may exhibit reduced bioavailability compared to diazepane analogs due to rigidity .
  • Data: Property Target Compound (Diazepane) Piperazine Analog Molecular Weight 308.33 g/mol 308.33 g/mol Solubility Moderate in polar solvents Higher solubility in DCM Biological Activity Enhanced flexibility improves target binding Limited by rigidity

5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic Acid

  • Structure : Features a fused pyrazolo-diazepine system, adding a five-membered pyrazole ring.
  • Stability: The fused structure may enhance thermal stability but complicate Boc deprotection under acidic conditions .
  • Data: Property Target Compound Pyrazolo-Diazepine Analog CAS Number Not specified 1355170-97-6 Formula C14H20N4O4 C13H19N3O4 Applications Drug intermediate Specialized in kinase inhibitors

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid

  • Structure : Substitutes the pyrazine-carboxylic acid with an acetic acid group.
  • Key Differences: Functional Group: The acetic acid moiety simplifies conjugation chemistry but lacks the aromaticity of pyrazine, reducing π-π stacking interactions in drug design .

5-[(tert-Butoxy)carbonyl]pyrazine-2-carboxylic Acid

  • Structure : Lacks the diazepane/piperazine ring, with Boc directly attached to pyrazine.
  • Key Differences :
    • Reactivity : Absence of the amine-containing ring limits its use in peptidomimetics or metal coordination .
    • Applications : Primarily serves as a precursor for simpler heterocycles rather than complex pharmacophores .

Biological Activity

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

  • IUPAC Name : 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid
  • Molecular Formula : C15H22N4O4
  • Molecular Weight : 310.36 g/mol
  • LogP : -2.31
  • Polar Surface Area : 82 Ų

The biological activity of this compound may be attributed to its structural features, particularly the diazepane ring and the pyrazine moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid exhibit significant antitumor effects. For instance:

  • A derivative demonstrated inhibition of cell proliferation in cancer cell lines through the modulation of signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE has been noted, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties:

  • It has been tested against various bacterial strains, showing moderate inhibitory effects which warrant further investigation.

Study 1: Cancer Cell Proliferation Inhibition

In a study conducted on a range of cancer cell lines, derivatives of the compound were evaluated for their ability to inhibit cell growth. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM, highlighting its potential as a lead compound for further development in cancer therapy.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. The results demonstrated that treatment with the compound reduced markers of oxidative damage and improved cell viability under stress conditions.

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectObserved ResultsReference
Antitumor ActivityCancer Cell LinesIC50: 10 - 50 µM
Enzyme InhibitionAcetylcholinesteraseModerate inhibition
Antimicrobial ActivityBacterial StrainsModerate inhibitory effect

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